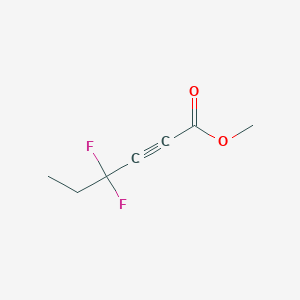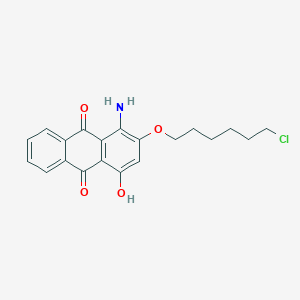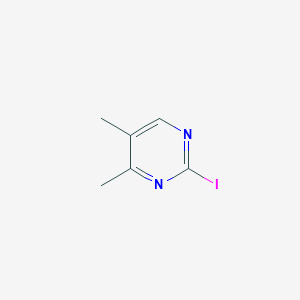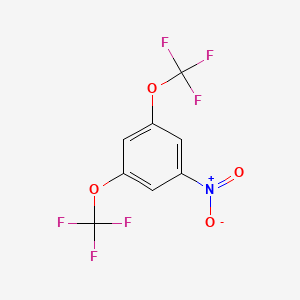
1-Nitro-3,5-bis(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-3,5-bis(trifluoromethoxy)benzene: is an organic compound with the molecular formula C8H3F6NO4 It is characterized by the presence of a nitro group and two trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-3,5-bis(trifluoromethoxy)benzene can be synthesized through a multi-step process involving the nitration of 3,5-bis(trifluoromethoxy)benzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps to achieve the desired purity and yield. The use of advanced equipment and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-3,5-bis(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents (e.g., ethanol).
Substitution: Nucleophiles (e.g., amines, thiols), appropriate solvents (e.g., dimethylformamide), and elevated temperatures.
Major Products Formed:
Reduction: 1-Amino-3,5-bis(trifluoromethoxy)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitro-3,5-bis(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives may serve as lead compounds for drug development.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-nitro-3,5-bis(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy groups may enhance the compound’s lipophilicity and influence its distribution within biological systems.
Comparison with Similar Compounds
1-Nitro-3,5-bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of trifluoromethoxy groups.
1-Nitro-3-(trifluoromethoxy)benzene: Contains only one trifluoromethoxy group.
3,5-Bis(trifluoromethyl)nitrobenzene: Similar structure with trifluoromethyl groups.
Uniqueness: 1-Nitro-3,5-bis(trifluoromethoxy)benzene is unique due to the presence of two trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H3F6NO4 |
|---|---|
Molecular Weight |
291.10 g/mol |
IUPAC Name |
1-nitro-3,5-bis(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3F6NO4/c9-7(10,11)18-5-1-4(15(16)17)2-6(3-5)19-8(12,13)14/h1-3H |
InChI Key |
FCUIPSWVXACFBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13148596.png)

![1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro-](/img/structure/B13148603.png)



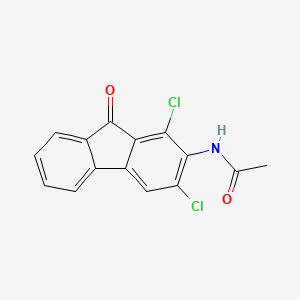

![6-Phenyl-4-[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13148651.png)

